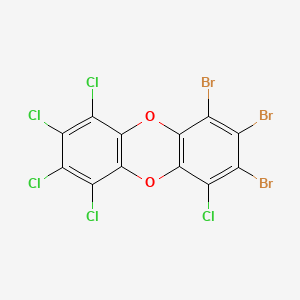
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with multiple bromine and chlorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- typically involves the halogenation of dibenzo(b,e)(1,4)dioxin. The process includes:
Reaction Conditions: The reactions are usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for dibenzo(b,e)(1,4)dioxin, tribromopentachloro- are similar to laboratory synthesis but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted dibenzodioxins.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Less substituted dibenzodioxins.
Substitution: Various substituted dibenzodioxins depending on the nucleophile used.
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter gene expression, leading to various biological effects. The pathways involved include:
Comparison with Similar Compounds
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is compared with other similar compounds such as:
Polychlorinated Dibenzodioxins (PCDDs): These compounds have similar structures but differ in the number and position of chlorine atoms.
Polybrominated Dibenzodioxins (PBDDs): These compounds have bromine atoms instead of chlorine.
Mixed Halogenated Dibenzodioxins: Compounds that contain both bromine and chlorine atoms.
Uniqueness
The uniqueness of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- lies in its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
107207-43-2 |
|---|---|
Molecular Formula |
C12Br3Cl5O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
1,2,3-tribromo-4,6,7,8,9-pentachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12Br3Cl5O2/c13-1-2(14)4(16)10-9(3(1)15)21-11-7(19)5(17)6(18)8(20)12(11)22-10 |
InChI Key |
IBGGMNOUXCEPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















